molecular formula C13H7ClF3N5OS B4578428 6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone

6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone

Cat. No.: B4578428
M. Wt: 373.74 g/mol
InChI Key: WZESTBKAKCFIQV-UHFFFAOYSA-N
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Description

6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C13H7ClF3N5OS and its molecular weight is 373.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0011932 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Properties and Modes of Action 6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone derivatives exhibit herbicidal properties. For instance, certain substituted pyridazinone compounds have been identified to inhibit photosynthesis and the Hill reaction in barley, which accounts for their phytotoxicity. These compounds are relatively weaker inhibitors than atrazine but possess unique physiological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development. The trifluoromethyl and dimethyl substitutions are critical for these additional properties, suggesting a potential for developing new herbicides with specific action mechanisms and improved efficacy (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Synthetic Applications The compound's core, 3(2H)-pyridazinone, has an ubiquitous presence in pharmaceuticals and pesticides, indicating its significance in synthetic chemistry. It serves as a structural motif in several marketed selective COX-2 inhibitors, such as Celebrex (celecoxib), Vioxx (rofecoxib), and Bextra (valdecoxib), which are known for treating pain, inflammation, and fever with improved gastrointestinal safety. These findings underscore the compound's versatility and its potential in synthesizing new chemical entities with varied biological activities. The synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, for example, showcases a method for introducing sulfur-containing substituents, which could be pivotal in creating new drugs or agricultural chemicals with enhanced properties (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Antimicrobial Activity Derivatives of pyridazinone bearing triazole moieties have been synthesized and evaluated for their antimicrobial activity. This demonstrates the compound's applicability in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains. The regioselective S alkylation and addition procedures used in their synthesis highlight the chemical versatility of the pyridazinone scaffold, enabling the introduction of various functional groups that can modulate biological activity (Rayes, 2010).

Pharmacological Significance 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of numerous cardio-active pyridazinone derivatives, some of which are in clinical use or undergoing clinical trials. This highlights the compound's relevance in developing cardiovascular therapies, with the moiety serving as a key feature in the structure-activity relationship of these agents. The broad application in cardio-active drugs underscores the potential for discovering new therapeutic agents based on the pyridazinone structure (Imran & Abida, 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

The mode of action of this compound is not explicitly known. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the trifluoromethyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .

Result of Action

Compounds with similar structures have been found to exert various biological effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The trifluoromethyl group may enhance the compound’s stability under various environmental conditions .

Properties

IUPAC Name

3-[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N5OS/c14-7-2-1-6(13(15,16)17)5-9(7)22-11(20-21-12(22)24)8-3-4-10(23)19-18-8/h1-5H,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZESTBKAKCFIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C(=NNC2=S)C3=NNC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone
Reactant of Route 2
6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone
Reactant of Route 3
6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone
Reactant of Route 4
6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone
Reactant of Route 5
6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone
Reactant of Route 6
6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone

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